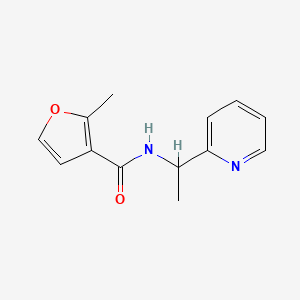![molecular formula C16H24N2O2 B7515304 2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, commonly known as EPPIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPIC is a tetrahydroisoindole derivative that has been synthesized using a variety of methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
EPPIC's mechanism of action involves its interaction with dopamine receptors, particularly the D2 receptor. EPPIC binds to the D2 receptor and acts as a partial agonist, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a modulatory effect on dopamine signaling, which can have both antipsychotic and antidepressant effects. EPPIC also modulates the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
EPPIC has been found to have both antipsychotic and antidepressant effects in preclinical studies. EPPIC's interaction with dopamine receptors results in a decrease in dopamine signaling, which can reduce the symptoms of psychosis. EPPIC's modulation of other neurotransmitters, such as serotonin and norepinephrine, can also have antidepressant effects. EPPIC has been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life.
实验室实验的优点和局限性
EPPIC's advantages for lab experiments include its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine signaling. EPPIC's modulation of other neurotransmitters, such as serotonin and norepinephrine, also makes it useful for studying mood regulation. EPPIC's limitations for lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety in humans.
未来方向
For EPPIC research include further preclinical studies to determine its efficacy and safety in animal models. Clinical trials in humans are also needed to determine its potential as an antipsychotic and antidepressant agent. Additionally, further studies are needed to understand EPPIC's mechanism of action and its interaction with other neurotransmitter systems. EPPIC's potential as a tool for studying dopamine signaling and mood regulation also warrants further investigation.
合成方法
EPPIC can be synthesized using various methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of an aldehyde, ketone, or imine with a primary or secondary amine and a formaldehyde or a derivative of formaldehyde. Reductive amination involves the condensation of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. EPPIC has been synthesized using both methods, with varying yields and purity.
科学研究应用
EPPIC has been studied for its potential therapeutic applications, including its use as an antipsychotic and antidepressant agent. EPPIC has been found to have a high affinity for dopamine receptors, particularly the D2 receptor, which is a target for antipsychotic drugs. EPPIC has also been found to modulate the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation. EPPIC has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
属性
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-12-7-5-6-10-17(12)11-18-15(19)13-8-3-4-9-14(13)16(18)20/h3-4,12-14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCQBSXVNBVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CN2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)